molecular formula C9H14N2S B2354165 N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 1343944-85-3

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B2354165
CAS No.: 1343944-85-3
M. Wt: 182.29
InChI Key: DRTSTFCUQXKGRM-UHFFFAOYSA-N
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Description

N,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a partially hydrogenated cyclohexene ring. The molecule contains two methyl substituents: one at the N-position of the amine group and another at the 6-position of the tetrahydrobenzothiazole scaffold.

Properties

IUPAC Name

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTSTFCUQXKGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-β-aminopropionitrile with sulfur and a suitable catalyst to form the benzothiazole ring. The reaction conditions often require elevated temperatures and the presence of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₄N₂S
  • Molecular Weight : 182.29 g/mol
  • CAS Number : 1343944-85-3

These properties make it a small molecule scaffold that can be modified for various biological activities.

Enzyme Inhibition

N,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been studied for its potential as an enzyme inhibitor. Research indicates that compounds within this class can inhibit key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance:

  • Acetylcholinesterase Inhibition : Compounds similar to N,6-dimethyl derivatives have shown promise in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease .
  • α-Glucosidase Inhibition : This compound has been linked to the inhibition of α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzothiazole derivatives. The compound has been evaluated for its ability to act as a multi-target-directed ligand (MTDL) against neurodegenerative diseases complicated by depression. It exhibited significant activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative disease therapies .

Case Study 1: Neurodegenerative Disease Treatment

A study synthesized a series of benzothiazole derivatives, including this compound. These compounds were tested for their inhibitory potency against MAO and cholinesterase enzymes. The findings indicated that some derivatives significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects .

Case Study 2: Cancer Research

Research on related benzothiazole analogues has demonstrated their cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated for their ability to inhibit cancer cell viability. The results showed promising IC₅₀ values comparable to established chemotherapeutic agents .

CompoundTarget EnzymeIC₅₀ (μM)Reference
4gMAO-B10.5
6cCancer Cells7.82

Mechanism of Action

The mechanism of action of N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzothiazole Core

6-Propyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine
  • Structure : Features a propyl group at the 6-position instead of a methyl group.
  • Molecular Formula : C₁₀H₁₆N₂S (vs. C₉H₁₄N₂S for the target compound) .
5-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine Hydrochloride
  • Key Difference : The absence of the N-methyl group alters electronic properties, while the hydrochloride salt improves stability and solubility in polar solvents .
7-(Ethoxyimino)-5,5-Dimethyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine
  • Structure: Ethoxyimino group at the 7-position and two methyl groups at the 5-position.
  • Molecular Formula : C₁₁H₁₇N₃OS.
  • Impact: The ethoxyimino group introduces a polarizable moiety, which may influence receptor binding or metabolic pathways .
2-(4-Methoxyphenyl)-4,5,6,7-Tetrahydro-1,3-Benzothiazol-7-Amine
  • Structure : Aromatic 4-methoxyphenyl substituent at the 2-position.
  • Molecular Formula : C₁₄H₁₆N₂OS.

Physicochemical Properties

Compound Name Molecular Formula Substituents Key Properties
N,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine C₉H₁₄N₂S N-Me, 6-Me Moderate lipophilicity, free base form
6-Propyl analog C₁₀H₁₆N₂S 6-Pr Higher lipophilicity, reduced solubility
5-Methyl hydrochloride C₈H₁₃ClN₂S 5-Me, HCl salt Enhanced solubility, crystalline solid
7-(Ethoxyimino)-5,5-dimethyl C₁₁H₁₇N₃OS 5,5-diMe, 7-ethoxyimino Polarizable, potential hydrolytic sensitivity
2-(4-Methoxyphenyl) derivative C₁₄H₁₆N₂OS 2-(4-MeO-phenyl) Aromatic interaction capability

Biological Activity

N,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS No. 1343944-85-3) is a compound of interest due to its potential biological activities. This article synthesizes various research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H14N2S
  • Molecular Weight : 182.29 g/mol
  • IUPAC Name : 6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole
  • Physical State : Liquid at room temperature
  • Purity : 95% .

Research indicates that this compound exhibits several biological activities:

  • Cholinesterase Inhibition : This compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. In a study involving modified tacrine derivatives, compounds with similar structures demonstrated significant inhibition of AChE and BuChE with IC50 values in the low micromolar range .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective effects. It may reduce amyloid-beta (Aβ) aggregation and related neurodegeneration .
  • Antioxidant Activity : this compound has been associated with antioxidant properties that mitigate oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Activity IC50 (μM) Reference
N,N-Dimethyl-BTZAChE Inhibition0.62
N,N-Dimethyl-BTZBuChE Inhibition0.69
N,N-Dimethyl-BTZBACE-1 Inhibition0.38
N,N-Dimethyl-BTZMAO-B Inhibition5.15
N,N-Dimethyl-BTZAntioxidant Activity-

Case Studies

Several studies have investigated the pharmacological potential of benzothiazole derivatives:

  • Alzheimer's Disease Models : In vitro studies on SH-SY5Y neuroblastoma cells indicated that certain derivatives showed significant neuroprotective effects against Aβ-induced toxicity. These compounds also demonstrated a capacity to inhibit oxidative stress markers .
  • Metal Chelation Studies : The compound’s ability to chelate metals like Fe²⁺ and Cu²⁺ was evaluated in various assays. The results suggested that it could reduce metal-induced oxidative stress in neuronal cells .

Safety and Toxicology

Toxicity assessments indicate acceptable safety profiles for certain derivatives of benzothiazole compounds when tested on normal cell lines such as HepG2 and SH-SY5Y. However, further studies are required to fully establish the safety and side effects associated with long-term use .

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